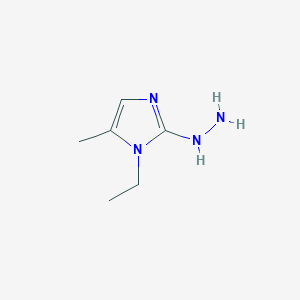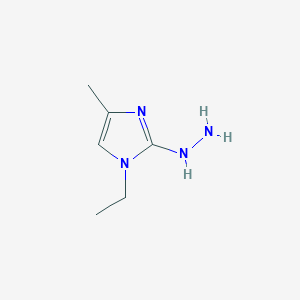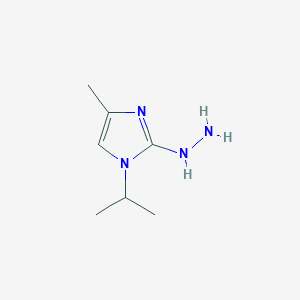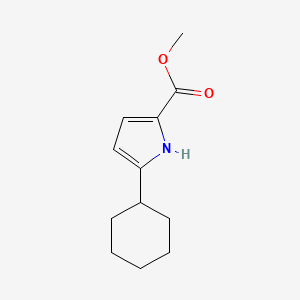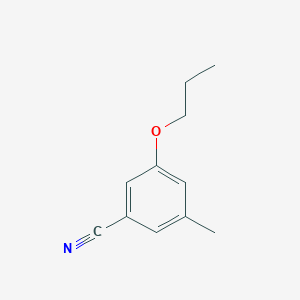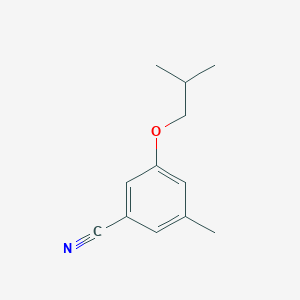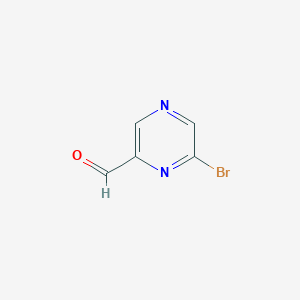
4-Dimethylaminomethyl-2-nitro-phenol
Übersicht
Beschreibung
4-Dimethylaminomethyl-2-nitro-phenol is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of a dimethylaminomethyl group and a nitro group attached to a phenol ring, giving it unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylaminomethyl-2-nitro-phenol typically involves the reductive N-methylation of nitro compounds. This process is more attractive and straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps . Various methylating agents and catalytic systems have been reported for this transformation, including methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, and formaldehyde .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive N-methylation processes, utilizing cost-effective and readily available nitro compounds as raw material feedstocks. The process typically includes sequential hydrogenation and methylation steps, which are optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Dimethylaminomethyl-2-nitro-phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using powerful reducing agents like sodium borohydride, which selectively reduces different functional groups without affecting reducible substituents such as nitro and chloride.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions due to its strong nucleophilic properties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, various methylating agents for N-methylation, and catalysts like LiAlH4 and NaBH4 for the preparation of secondary amines .
Major Products Formed
The major products formed from these reactions include secondary amines, azo dyes, and dithiocarbamates, which are important in various industrial applications .
Wissenschaftliche Forschungsanwendungen
4-Dimethylaminomethyl-2-nitro-phenol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various compounds, including azo dyes and dithiocarbamates.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the synthesis of antidepressants and analgesics.
Industry: Utilized in the production of high-performance materials, such as optoelectronic devices and fluorescent materials.
Wirkmechanismus
The mechanism of action of 4-Dimethylaminomethyl-2-nitro-phenol involves its interaction with molecular targets and pathways. The compound’s dimethylaminomethyl group acts as a strong nucleophile, enabling it to participate in various catalytic processes. Additionally, the nitro group can undergo reduction to form amino derivatives, which can further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
4-Dimethylaminomethyl-2-nitro-phenol can be compared with other similar compounds, such as:
4-Methoxyphenylaminomethyl-N,N-dimethylaniline: Similar in structure but with a methoxy group instead of a nitro group.
2-Methoxy-5-phenylaminomethylphenol: Contains a methoxy group and a phenylaminomethyl group, differing in the position and type of substituents.
These comparisons highlight the unique properties of this compound, particularly its strong nucleophilic and catalytic activities due to the presence of the dimethylaminomethyl and nitro groups.
Eigenschaften
IUPAC Name |
4-[(dimethylamino)methyl]-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)6-7-3-4-9(12)8(5-7)11(13)14/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKHMNWUBNPPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

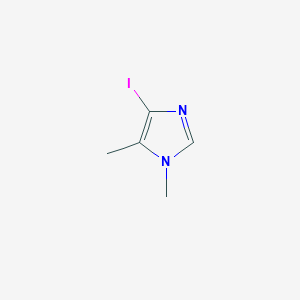
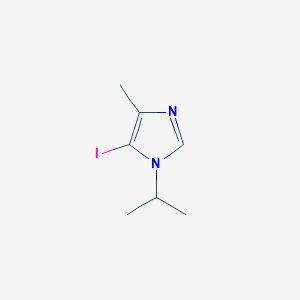
![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8036768.png)
![[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid](/img/structure/B8036770.png)
![3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8036772.png)
![1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole](/img/structure/B8036778.png)
